molecular formula C10H19NO3 B115788 tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate CAS No. 154737-89-0

tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate

Cat. No.: B115788
CAS No.: 154737-89-0
M. Wt: 201.26 g/mol
InChI Key: SBUKINULYZANSP-YUMQZZPRSA-N
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Description

tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclopentyl ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate typically involves the protection of amines using carbamates. One common method is the use of tert-butoxycarbonyl (Boc) protecting group. The reaction generally involves the following steps:

    Formation of the Carbamate: The reaction between tert-butyl chloroformate and the amine group of the cyclopentyl derivative in the presence of a base such as triethylamine.

    Hydroxylation: Introduction of the hydroxyl group to the cyclopentyl ring, which can be achieved through various hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions may involve strong acids or bases to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentylamines.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate involves its interaction with molecular targets through its carbamate and hydroxyl groups. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interaction with enzymes and receptors. The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate
  • tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate
  • tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclopentyl)carbamate

Uniqueness

tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a carbamate moiety.

Properties

IUPAC Name

tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUKINULYZANSP-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70616536
Record name tert-Butyl [(1S,3S)-3-hydroxycyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154737-89-0, 207729-04-2
Record name tert-Butyl [(1S,3S)-3-hydroxycyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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